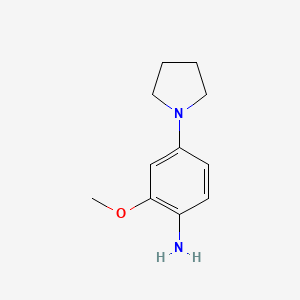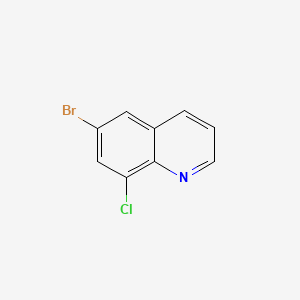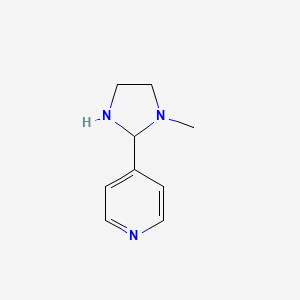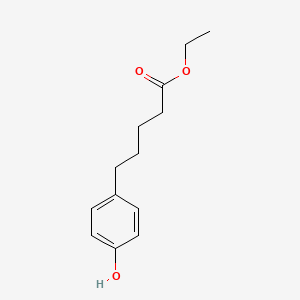
5-F2t-IsoP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-F2t-IsoP is a type of F2-Isoprostane, which are major biomarkers of oxidative stress . These molecules are known to regulate excitatory neurotransmitter release in ocular tissues . They are abundantly produced in mammals, but their pharmacological actions on neurotransmitter release remain largely unknown .
Synthesis Analysis
The generation of 5-F2t-IsoP is through non-enzymatic oxygenation of polyunsaturated fatty acids (PUFA) initiated by free radical attack, leading to lipid peroxidation . This process is independent of the cyclooxygenase (COX) enzyme, with a minor contribution by inducible COX-2 peroxidation of the autacoids .Molecular Structure Analysis
The 5-F2t-IsoP molecule contains a total of 59 bond(s) . The systematic name for 5-F2t-IsoP is 5R,9R,11S-trihydroxy-6E,14Z-prostadienoic acid-cyclo [8R,12S] . The exact mass of 5-F2t-IsoP is 354.240625 and its formula is C20H34O5 .Chemical Reactions Analysis
5-F2t-IsoP and its 5-epimer, both inhibit K±evoked [3H]D-aspartate release in isolated bovine retina . This suggests that these molecules have a significant role in neurotransmitter release.Physical And Chemical Properties Analysis
The 5-F2t-IsoP molecule contains a total of 59 bond(s), 25 non-H bond(s), 3 multiple bond(s), 12 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 carboxylic acid(s) (aliphatic), 4 hydroxyl group(s) and 3 secondary alcohol(s) .Applications De Recherche Scientifique
Vasomotor Effects : 5-F2t-IsoP has been studied for its effects on the vasculature. It was found that 5-F2t-IsoP and its 5-epimer do not affect the basal tone of various vessels, such as the rat thoracic aorta, the human internal mammary artery, and the human saphenous vein, unlike other F2-isoprostanes like 15-F2t-IsoP (Marlière et al., 2002). This suggests that 5-F2t-IsoP is unlikely to be involved in the pathogenesis of vascular diseases.
Impact on Neurotransmitter Release : Research has indicated that 5-F2t-IsoP can influence neurotransmitter release in the retina. For instance, 5-F2t-IsoP and its epimer were shown to modulate the release of [3H]D-aspartate in isolated bovine retina, hinting at possible roles in ocular physiology or pathophysiology (Jamil et al., 2011).
Involvement in Oxidative Stress : F2-isoprostanes, including 5-F2t-IsoP, are known biomarkers of oxidative stress and have been associated with various diseases. The quantification of these compounds can offer insights into the oxidative state in vivo, which is important for understanding disease mechanisms and progression. For example, F2-dihomo-isoprostanes, related compounds, have been proposed as early biomarkers of lipid oxidative damage in conditions like Rett syndrome (De Felice et al., 2011).
Potential Hormonal Activity : The synthesis and characterization of enantiomerically pure diastereomers of 5-F2t-isoprostane have led to suggestions that these compounds might act as human hormones. This hypothesis is based on the structural and functional properties of these molecules (Taber, Kanai & Pina, 1999).
Mécanisme D'action
The 5-F2-IsoP epimer pair, 5-F2t-IsoP and its 5-epimer, both inhibit K±evoked [3H]D-aspartate release in isolated bovine retina, with prostanoid receptors playing a role in this inhibition . The trans-orientation of the allylic hydroxyl group at position C5 accounts for the apparent biphasic response exhibited by 5-F2t-IsoP on excitatory neurotransmitter release .
Safety and Hazards
The overproduction of 5-F2t-IsoP is generally regarded as disadvantageous to health . Numerous metabolic disorders and pathophysiological diseases such as cardiac ischemia–reperfusion, atherosclerosis, neurodegenerative diseases, and cancer are frequently associated with elevated plasma F2-IsoPs . Nurses using formaldehyde in the absence of the under vacuum sealing system have higher levels of 5-F2t-IsoP .
Propriétés
IUPAC Name |
(E,5S)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(Z)-oct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15-,16+,17-,18+,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPXIZGLPAGEV-VOMLHDSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H]1[C@@H](C[C@@H]([C@H]1/C=C/[C@H](CCCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-F2t-IsoP | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II)](/img/structure/B599949.png)

![[6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid](/img/structure/B599951.png)


![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B599956.png)



